Niguldipine hydrochloride, chemically known as (±)-Niguldipine hydrochloride, is a synthetic compound classified primarily as a calcium channel blocker and an alpha-1 adrenergic antagonist. It is primarily used in pharmacological research and has applications in the treatment of cardiovascular diseases. The compound is recognized by its CAS Registry Number 113145-69-0 and has been studied for its potential therapeutic effects in various medical conditions, particularly those involving vascular smooth muscle contraction and neurotransmitter release .
The synthesis of Niguldipine hydrochloride typically begins with the reaction of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. This reaction yields a dihydropyridine intermediate, which is then reacted with 4,4-diphenylpiperidine to produce Niguldipine. The final step involves converting Niguldipine into its hydrochloride salt form .
Recent advancements include microwave-assisted synthesis techniques that enhance reaction efficiency and yield. For instance, a one-pot reaction using tetrahydrothiophene derivatives and disubstituted benzaldehydes under microwave irradiation has shown promise in producing related compounds effectively .
Key parameters for the synthesis include:
Niguldipine hydrochloride has a complex molecular structure characterized by multiple functional groups. Its molecular formula is , with a molecular weight of approximately 609.723 g/mol . The compound features a dihydropyridine ring system, which is essential for its biological activity.
The InChI Key for Niguldipine hydrochloride is MHOSUIMBPQVOEU-WAQYZQTGSA-N, which provides a unique identifier for its chemical structure . The structural analysis reveals the presence of:
Niguldipine hydrochloride participates in several chemical reactions, including:
Niguldipine acts primarily as a calcium channel blocker with additional properties as an alpha-1 adrenergic antagonist. It binds selectively to the α1A adrenergic receptor and L-type calcium channels, influencing various physiological processes such as vascular smooth muscle contraction .
The antagonistic action on α1A adrenergic receptors modulates neurotransmitter release and vascular tone, contributing to its therapeutic effects in conditions like hypertension. Additionally, it has been shown to affect calcium currents in both central and peripheral neurons, indicating its role in cellular signaling pathways .
Niguldipine hydrochloride exhibits several notable physical and chemical properties:
The melting point, boiling point, and other thermodynamic properties are critical for formulation development but are not extensively documented in available literature.
Niguldipine hydrochloride has been explored for various applications in pharmacology:
While primarily classified as an experimental drug, ongoing research may reveal further therapeutic applications beyond its current uses, especially concerning cardiovascular health.
The synthesis of Niguldipine enantiomers demonstrates stereochemical precision essential for optimizing calcium channel binding. The racemic mixture, designated as (±)-Niguldipine hydrochloride (CAS 119934-51-9, C₃₆H₄₀ClN₃O₆, MW 646.2 g/mol), is synthesized via classical Hantzsch dihydropyridine formation involving condensation of 3-nitrobenzaldehyde with ethyl acetoacetate and an appropriate nitrogen source under acidic conditions . However, enantiopure forms require advanced methodologies:
Microbial Biocatalysis: Screening of 150 microbial strains identified species with stereospecific ketoreductases. Rhizopus stolonifer, Neurospora crassa, and Pseudomonas putida produce (S)-(+)-Niguldipine with >95% enantiomeric excess (e.e.), while Hansenula polymorpha and Candida maltosa yield (R)-(−)-Niguldipine at >97% e.e. [7]. These reductases operate via NAD(P)H-dependent mechanisms, with glucose dehydrogenase or formate dehydrogenase enabling cofactor regeneration.
Recombinant Enzyme Systems: Cloning and expressing (R)-reductase (RHBR) from H. polymorpha in E. coli achieves (R)-(−)-Niguldipine in 99% yield and 99.9% e.e. at 50 g/L substrate input. Similarly, (S)-reductase (SHBR) from P. putida gives (S)-(+)-Niguldipine at >99.8% e.e. [7]. This eliminates microbial cultivation constraints.
Chemical Resolution: Racemic Niguldipine undergoes chiral stationary phase chromatography or diastereomeric salt formation. While less efficient than biocatalysis (yields 60–70%), it provides gram-scale enantiopure material for preclinical studies [10].
Table 1: Enantioselective Synthesis Methods for Niguldipine Hydrochloride
Method | Enantiomer | Yield (%) | e.e. (%) | Catalyst/System |
---|---|---|---|---|
Microbial Reduction | (S)-(+)-Niguldipine | >95 | >95 | Pseudomonas putida |
Microbial Reduction | (R)-(−)-Niguldipine | >60 | >97 | Hansenula polymorpha |
Recombinant Enzymes | (R)-(−)-Niguldipine | 99 | 99.9 | RHBR + Glucose DH |
Chiral Chromatography | (S)-(+)-Niguldipine | 65–75 | >99 | Polysaccharide-based phases |
Niguldipine’s pharmacological profile is governed by molecular geometry and electronic distribution. Key SAR principles for dihydropyridine (DHP) calcium channel blockers include:
1,4-Dihydropyridine Core: The reduced pyridine ring is essential for binding to L-type voltage-gated calcium channels (LTCCs). Oxidation to pyridine abolishes activity [5] [9]. The boat conformation positions C4 aryl and C3/C5 esters pseudo-axially for optimal channel interaction .
C4 Aryl Substitution: A 3-nitrophenyl group at C4 maximizes channel affinity due to electron-withdrawing effects stabilizing the dihydropyridine ring. Para-substitution reduces potency by 5–10-fold [4] [9].
Ester Positioning: C3 and C5 ester groups must adopt a cis-orientation relative to the C5=C6 bond. Non-identical esters create a chiral C4 center, with (S)-enantiomers showing higher affinity for LTCCs [6]. In Niguldipine, the 3-methyl ester and 5-propyl ester with a diphenylpiperidine moiety enable dual binding to calcium channels and α₁-adrenoceptors [1].
N1 Substitution: Unlike N-unsubstituted DHPs (e.g., nifedipine), Niguldipine’s N-hydrogen permits hydrogen-bonding interactions with Glnᵢᵥ₋₃ and Thrᵢᵢᵢ₋₅ residues in LTCCs, enhancing binding by ~30% .
Table 2: Structural Features Governing Calcium Channel Affinity in DHP Derivatives
Structural Element | Optimal Feature | Activity Impact | Niguldipine Adaptation |
---|---|---|---|
C4 Substituent | 3-Nitrophenyl | 10-fold ↑ vs. unsubstituted phenyl | 3-Nitrophenyl |
C3/C5 Esters | cis-Orientation | Essential for receptor-bound conformation | Methyl (C3), Propyl-diphenylpiperidine (C5) |
DHP Ring Oxidation | 1,4-Dihydro state | Oxidation abolishes activity | Preserved |
N1 Position | Unsubstituted (N–H) | Enables H-bonding with LTCC residues | H present |
Enantiopure Niguldipine exhibits markedly divergent binding profiles versus the racemate, driven by stereoselective interactions:
Calcium Channel Affinity: (S)-(+)-Niguldipine binds LTCCs with 40-fold higher affinity than the (R)-(−)-enantiomer. "True" Kᵢ values (at extrapolated 'zero' membrane protein) are 85 pmol/L (skeletal muscle), 140 pmol/L (brain), and 45 pmol/L (heart) for (S)-(+)-Niguldipine, versus ~3.4 nmol/L for (R)-(−)-Niguldipine [1]. This arises from the (S)-enantiomer’s optimal fit within the DHP receptor pocket of α₁-subunits.
α₁-Adrenoceptor Subtype Selectivity: (S)-(+)-Niguldipine distinguishes between α₁ₐ-adrenoceptors (Kᵢ = 52 pmol/L) and α₁B-subtypes (Kᵢ = 78 nmol/L), a 600-fold selectivity ratio. Conversely, (R)-(−)-Niguldipine shows minimal α₁ₐ affinity (Kᵢ >2,000 pmol/L) but binds α₁B sites (Kᵢ = 58 nmol/L) comparably to the (S)-enantiomer [1].
Racemic Limitations: The racemate’s net activity reflects competitive antagonism between enantiomers. At LTCCs, (R)-(−)-Niguldipine acts as a partial agonist, offsetting the (S)-(+)-antagonist effects by 15–20% [1]. Protein concentration further complicates racemate binding, with Kᵢ values varying by 2-log orders across tissues.
Table 3: Binding Affinities of Niguldipine Enantiomers at Molecular Targets
Target | (S)-(+)-Niguldipine Kᵢ (pmol/L) | (R)-(−)-Niguldipine Kᵢ (nmol/L) | Selectivity Ratio (S/R) |
---|---|---|---|
LTCC (Skeletal Muscle) | 85 ± 5 | 3.4 ± 0.3 | 40:1 |
LTCC (Heart) | 45 ± 3 | 3.6 ± 0.2 | 80:1 |
α₁ₐ-Adrenoceptor | 52 ± 4 | >2,000 | >38,000:1 |
α₁B-Adrenoceptor | 78,000 ± 1,500 | 58 ± 5 | 0.7:1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7